

pharmacokinetics of herbacetin absorption and metabolism

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Compound Focus: Herbacetin

CAS No.: 527-95-7

Cat. No.: S618855

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Pharmacokinetics and Metabolism Data

Parameter	Description / Value	Experimental System	Source / Reference
Oral Bioavailability	Very low; parent herbacetin often undetectable in plasma after oral dose	Rats (4 mg/kg oral administration)	[1]
Primary Metabolic Pathway	Glucuronidation	In vivo (rat); in vitro (rat tissues)	[1]
Identified Metabolites	Herbacetin glucuronides, sulfates, methylates, and an isomeric form	In vivo (rat bile, urine, feces)	[1]
Recovery in Excreta	Feces (main route); cumulative urinary & biliary recovery ~30% after IV dose	Rats	[1]
CYP450 Inhibition	Broad-spectrum inhibitor of major CYP450s (3A4, 2B6, 2C9, 2E1, 2D6)	In vitro (human liver microsomes)	[2]

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CYP3A4 Inhibition (IC50)	32 ± 8 µmol/L	In vitro (fluorimetric assay)	[3]
Key Structural Features for CYP Inhibition	4-, 6-, and 8-position hydroxyl groups	In vitro (structure-activity relationship)	[2]

Detailed Experimental Protocols

For researchers aiming to replicate or build upon these findings, here are the core methodologies from the key studies.

Protocol: Identifying In Vivo Metabolites [1]

This protocol outlines the process for identifying the metabolites of **herbacetin** in a rat model.

- **Animal Administration:** Rats received **herbacetin** intravenously (5 mg/kg) or orally (50 mg/kg). Bile, urine, and feces were collected post-administration.
- **Sample Preparation:** Biological samples (bile, urine, plasma) were processed using solid-phase extraction (SPE) with Oasis HLB cartridges.
- **Metabolite Identification:** Analysis was performed using a Liquid Chromatography/Ion Trap Mass Spectrometry (LC/MSn) system. Metabolites were identified by comparing their full-scan mass spectra and fragmentation patterns (MSn) with those of the parent **herbacetin** compound.
- **Quantification:** The amounts of **herbacetin** and its metabolites in samples were determined using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).

Protocol: Assessing CYP450 Inhibition [2]

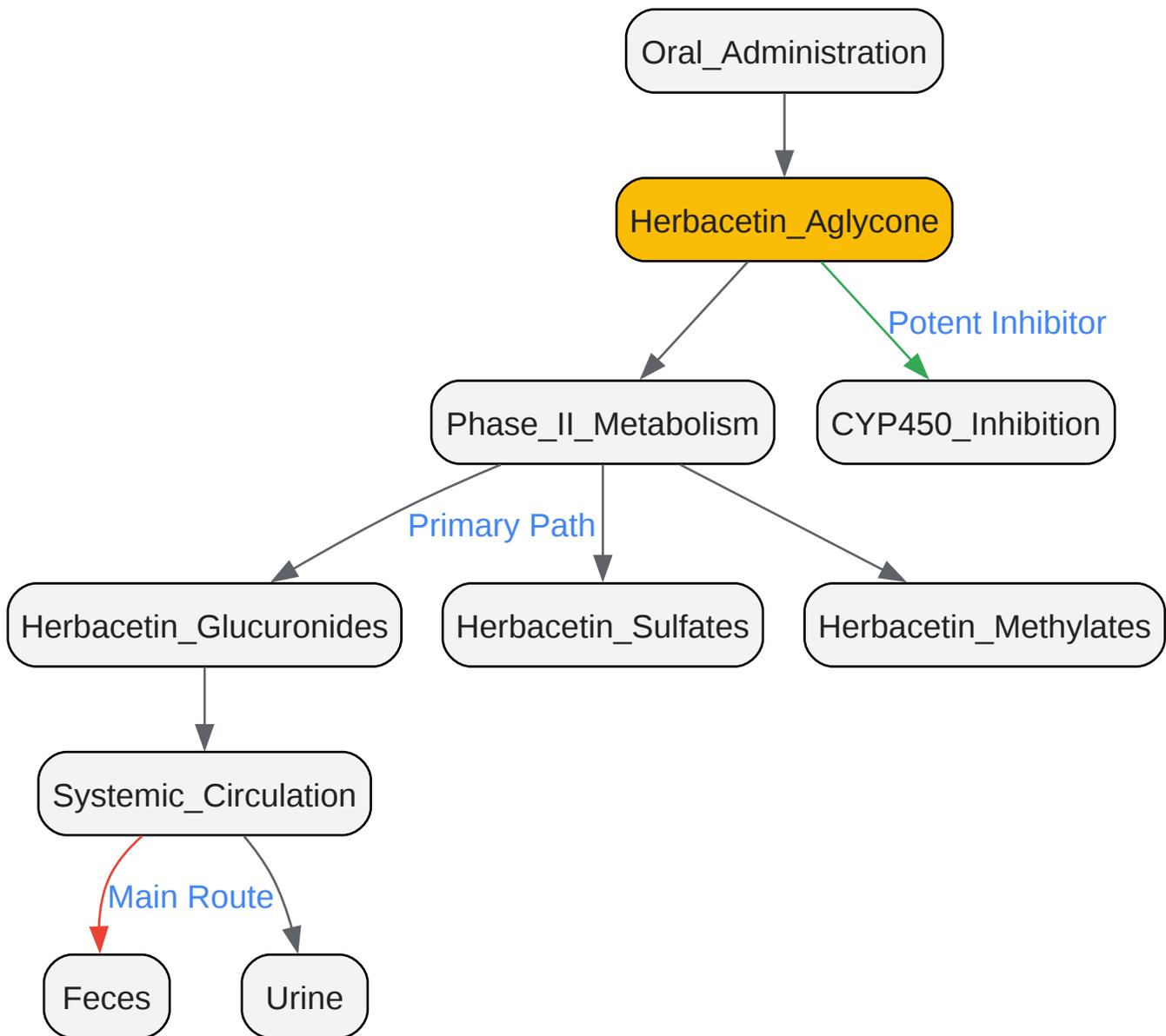
This protocol describes how to evaluate the inhibitory effects of **herbacetin** on human cytochrome P450 enzymes.

- **Incubation System:** Experiments used a human liver microsome (HLM) incubation system.

- **CYP450 Activity Probes:** The metabolic activities of specific CYP450 isoforms were tracked using well-established marker reactions:
 - **CYP3A4:** Testosterone 6 β -hydroxylation
 - **CYP2B6:** Bupropion hydroxylation
 - **CYP2C9:** Tolbutamide methylhydroxylation
 - **CYP2E1:** Chlorzoxazone 6-hydroxylation
 - **CYP2D6:** Dextromethorphan O-demethylation
- **Analytical Method:** The formation of metabolites from these reactions was quantified using UPLC-MS/MS.
- **Inhibition Kinetics:** The type of inhibition (e.g., mixed, non-competitive) and inhibition constants (K_i) were determined by analyzing reaction rates at varying concentrations of both the substrate and **herbacetin**.

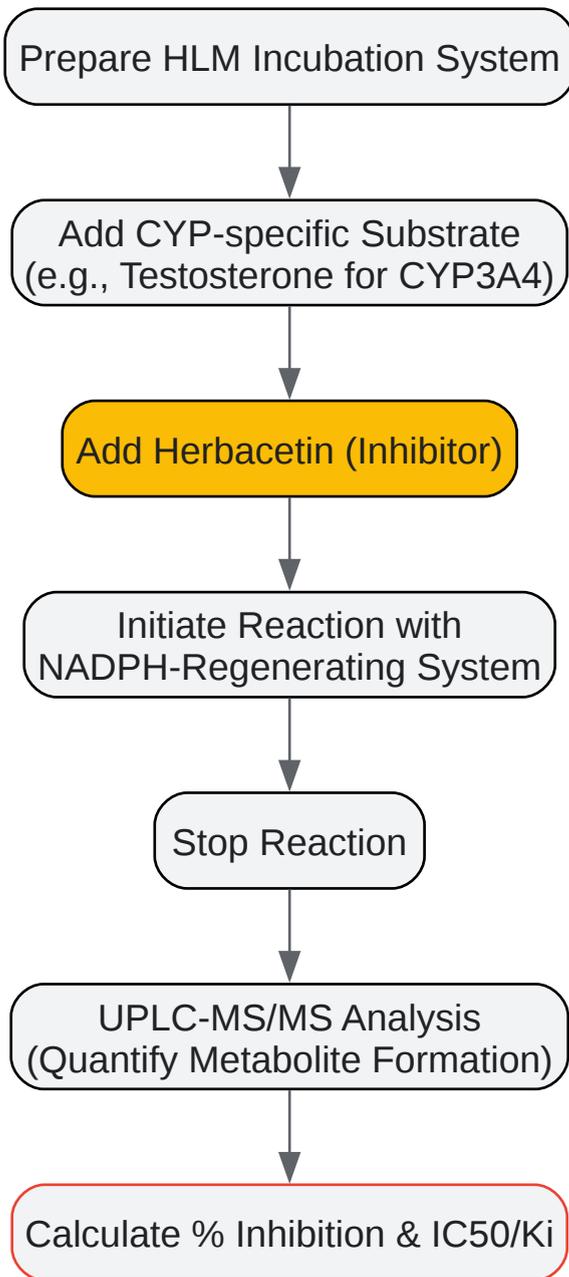
Metabolic and Experimental Pathways

The following diagrams illustrate **Herbacetin**'s metabolic fate and the key experimental workflow for enzyme inhibition studies.



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Herbacetin's metabolic fate and excretion after oral administration.



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General workflow for determining **Herbacetin**'s inhibitory effect on CYP450 enzymes.

Key Implications for Drug Development

- **Addressing Low Bioavailability:** Formulation strategies like nanoparticles or co-administration with absorption enhancers may be necessary to improve systemic exposure [1] [4].

- **Predicting Drug-Herbacetin Interactions:** **Herbacetin's** broad CYP450 inhibition suggests high potential for interactions with co-administered drugs metabolized by these enzymes, requiring careful investigation [2] [3].
- **Leveraging Multi-Target Effects:** As a natural product, **herbacetin's** broad activity aligns with the multi-target drug development paradigm for complex diseases [5].

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